molecular formula C19H18FN3O4S B2411020 methyl 1-(3-fluorobenzyl)-3-(N-methyl-N-phenylsulfamoyl)-1H-pyrazole-4-carboxylate CAS No. 1251623-00-3

methyl 1-(3-fluorobenzyl)-3-(N-methyl-N-phenylsulfamoyl)-1H-pyrazole-4-carboxylate

Cat. No. B2411020
CAS RN: 1251623-00-3
M. Wt: 403.43
InChI Key: HFQHCWIHWQUXDQ-UHFFFAOYSA-N
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Description

Methyl 1-(3-fluorobenzyl)-3-(N-methyl-N-phenylsulfamoyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C19H18FN3O4S and its molecular weight is 403.43. The purity is usually 95%.
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Scientific Research Applications

GPR39 Agonists and Zinc Modulation

Researchers identified kinase inhibitors as novel GPR39 agonists, revealing an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This discovery expands potential kinase off-targets to include G protein–coupled receptors, highlighting the intricate interplay between zinc and GPR39 agonist activity (Sato, Huang, Kroeze, & Roth, 2016).

Insecticidal Activity of Pyrazolines

The stereochemical basis for the insecticidal activity of carbamoylated and acylated pyrazolines was investigated, focusing on their efficacy against American cockroaches and house flies. The study underscored the importance of the conformation of substituents on the N-1 atom in the pyrazoline ring for potential insecticidal effects (Hasan, Nishimura, Okada, Akamatsu, Inoue, Ueno, & Taga, 1996).

Fluorescent Tagging for Carbohydrates

The use of 1,3-di(2-pyridyl)-1,3-propanedione (DPPD) as a fluorogenic labeling reagent for sugars was explored, demonstrating its utility in the sensitive HPLC-based detection of monosaccharides. This innovative approach allows for the easy separation and analysis of 2-pyridylfuran (2-PF)-labeled monosaccharides, offering a promising tool for carbohydrate analysis in complex biological matrices (Cai, Hagan, Wang, Flitsch, Liu, & Voglmeir, 2014).

Aldose Reductase Inhibitors and Antioxidant Activity

A study on substituted benzenesulfonamides as aldose reductase inhibitors (ARIs) with antioxidant activity revealed that most compounds were effective ARIs, with one specific compound showing submicromolar inhibitory profiles. This research provides insights into the development of treatments for long-term diabetic complications (Alexiou & Demopoulos, 2010).

Logic Gates and Photochromic Properties

The study on pyrazolone thiosemicarbazone derivatives highlighted their reversible photochromic properties and their application in creating an INHIBIT logic gate, demonstrating the potential of these compounds in molecular electronics (Xie, Liu, Jia, Guo, Wu, & Xie, 2009).

properties

IUPAC Name

methyl 1-[(3-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S/c1-22(16-9-4-3-5-10-16)28(25,26)18-17(19(24)27-2)13-23(21-18)12-14-7-6-8-15(20)11-14/h3-11,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQHCWIHWQUXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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